3-(4,4-Difluoro-piperidin-1-yl)-propionitrile

Description

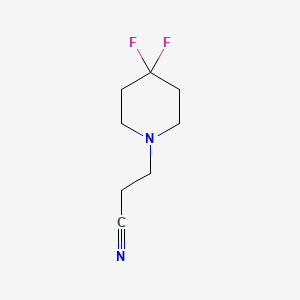

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a nitrile-containing compound featuring a piperidine ring substituted with two fluorine atoms at the 4-position.

Properties

IUPAC Name |

3-(4,4-difluoropiperidin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKQBQUKNIDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile typically involves the reaction of 4,4-difluoropiperidine with a suitable nitrile precursor. One common method includes the use of 4,4-difluoropiperidine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxamides or carboxylic acids.

Key Findings :

-

Acidic hydrolysis proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic attack by water .

-

Basic conditions favor direct nucleophilic substitution, forming carboxylate intermediates .

Reduction Reactions

The nitrile group can be reduced to primary amines or aldehydes using standard reducing agents.

Mechanistic Insights :

-

Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the fluorinated piperidine ring .

-

LiAlH₄ reduction generates an aldehyde intermediate, which can further react if not quenched .

Nucleophilic Substitution at Piperidine Nitrogen

The fluorinated piperidine ring participates in substitution reactions due to the electron-withdrawing effects of fluorine atoms.

Key Observations :

-

Alkylation at the piperidine nitrogen proceeds via an SN2 mechanism, with steric hindrance limiting yields .

-

Suzuki-Miyaura coupling enables aryl group introduction but requires palladium catalysts .

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under strong acidic or oxidative conditions.

Mechanistic Notes :

-

Concentrated HCl induces ring protonation followed by cleavage at the C-N bond .

-

Ozonolysis selectively cleaves the ring, forming aldehydes and nitriles .

Cycloaddition and Cross-Coupling Reactions

The nitrile group participates in [2+2] cycloadditions and palladium-catalyzed couplings.

Critical Insights :

Scientific Research Applications

1.1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including those with difluoropropionitrile moieties, exhibit antidepressant effects by modulating neurotransmitter systems. A study conducted on related compounds showed that they could act as selective serotonin reuptake inhibitors (SSRIs), thereby enhancing serotonin levels in the brain .

1.2. Anticancer Properties

Compounds similar to 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile have been evaluated for their anticancer properties. In vitro studies demonstrated that certain piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The structural attributes of the difluoropiperidine moiety are believed to enhance the binding affinity to specific cancer-related targets.

2.1. Neuroprotective Effects

The neuroprotective potential of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile has been investigated in models of neurodegenerative diseases like Alzheimer's. Research suggests that this compound may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for cognitive function .

2.2. Anti-inflammatory Activity

Studies have shown that piperidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes them potential candidates for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyridine Moieties

3-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)propionitrile (Bupropion Hydrochloride Intermediate) :

This compound, a precursor to the antidepressant Bupropion, shares the propionitrile backbone but incorporates a 4-chlorophenyl group and a methylpiperidine substituent . The methylpiperidine group enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration. In contrast, the difluoropiperidine group in the target compound may reduce metabolic degradation due to fluorine’s electron-withdrawing effects.- The difluoropiperidine group in the target compound likely offers greater steric hindrance and altered pKa compared to pyridine derivatives.

Fluorinated Derivatives

- 3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile :

With a highly fluorinated alkoxy chain, this compound exhibits enhanced thermal stability and hydrophobicity due to fluorine’s strong C-F bonds and low polarizability . The difluoropiperidine group in the target compound may similarly improve stability but with reduced conformational flexibility compared to linear fluorinated chains.

Bioactive Propionitrile Derivatives

- β-[4-(3,3-Dimethylureido)-3-chlorophenyl]-propionitrile: A herbicidal compound, this analog combines a urea group and chlorophenyl substituent, enabling hydrogen bonding and target-site interactions in plants .

- 3-(Benzylamino)propionitrile: The benzylamino group introduces basicity and nucleophilic reactivity, contrasting with the electroneutral difluoropiperidine group. This compound’s hazards (harmful by inhalation/skin contact) highlight how substituents influence toxicity profiles .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Fluorine substituents (e.g., in difluoropiperidine or hexafluorobutoxy groups) enhance stability and alter electronic profiles, impacting reactivity and metabolic pathways.

- Biological Activity: Urea or amino groups (as in herbicidal or toxic compounds) introduce hydrogen-bonding capacity, whereas fluorinated or aromatic groups favor lipophilicity and target specificity.

- Synthesis Challenges : Substituents like nitro or fluorine may necessitate specialized purification methods (e.g., acetone over ethyl acetate) .

The unique difluoropiperidine-propionitrile architecture positions 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile as a candidate for further exploration in central nervous system (CNS) drugs or fluorinated agrochemicals, leveraging its stability and steric profile.

Biological Activity

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The structural formula of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile can be represented as follows:

This compound features a piperidine ring substituted with two fluorine atoms and a propionitrile moiety, which may influence its pharmacokinetic properties and receptor interactions.

Research indicates that compounds similar to 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile may interact with various biological targets. The following mechanisms have been highlighted in related studies:

- Inhibition of Enzymatic Activity : Some piperidine derivatives have shown potential as inhibitors of enzymes such as α-glucosidase, which is relevant in diabetes management. The introduction of polar groups has been linked to enhanced inhibitory activity .

- Receptor Modulation : Compounds with piperidine structures have been studied for their ability to modulate neurotransmitter receptors (e.g., serotonin and dopamine transporters). The selectivity and affinity for these receptors can lead to therapeutic effects in psychiatric disorders .

Antimicrobial Activity

A study involving various piperidine derivatives demonstrated significant antimicrobial activity against both bacterial and fungal pathogens. The synthesized compounds were evaluated for their efficacy using standard strains, indicating that modifications in the piperidine structure can enhance antimicrobial properties .

Antiviral Activity

The antiviral potential of piperidine derivatives has been explored extensively. For instance, derivatives similar to 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile have been assessed for their effectiveness against viruses such as HIV. The presence of specific substituents was found to correlate with increased antiviral activity .

Case Study 1: Antiviral Screening

A series of studies conducted on piperidine derivatives showed promising results against HIV-1. For instance, certain analogs exhibited moderate protective effects against viral strains with IC50 values indicating effective inhibition at low concentrations. These findings suggest that the structural characteristics of piperidines play a crucial role in their biological efficacy .

Case Study 2: Enzyme Inhibition

Research has documented the activity of piperidine compounds as inhibitors of α-glucosidase. In vitro assays indicated that compounds with specific functional groups demonstrated superior inhibition compared to standard drugs like acarbose. This highlights the potential application of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile in managing carbohydrate metabolism disorders .

Research Findings Summary Table

| Activity Type | Compound Type | Target | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Antimicrobial | Piperidine Derivatives | Bacterial/Fungal Pathogens | Varies by compound | Effective against multiple strains |

| Antiviral | Piperidine Analogues | HIV-1 | Low nanomolar range | Structural modifications enhance efficacy |

| Enzyme Inhibition | α-Glucosidase Inhibitors | α-Glucosidase | Significant inhibition | Potential for diabetes treatment |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Waste Disposal: Segregate nitrile-containing waste from other solvents and transfer to certified hazardous waste facilities to prevent environmental contamination .

- Contamination Control: Use filter-tipped pipette tips during sampling and avoid open-air transfers to minimize airborne exposure .

Q. What synthetic routes are commonly employed for the preparation of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile?

- Methodological Answer:

- Nucleophilic Substitution: React 4,4-difluoropiperidine with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃/DMF) to form the propionitrile linkage. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Coupling Reactions: Utilize Buchwald-Hartwig amination or Ullmann-type coupling for piperidine-functionalized nitriles, optimizing temperature (80–120°C) and catalysts (e.g., Pd/C) .

Q. How can the purity of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile be assessed post-synthesis?

- Methodological Answer:

- Chromatography: Perform flash chromatography (silica gel, acetone/heptane gradient) to separate impurities, as demonstrated for structurally similar nitriles .

- Spectroscopic Analysis: Validate purity via ¹⁹F NMR (to confirm difluoro-piperidine substitution) and IR spectroscopy (C≡N stretch ~2240 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile?

- Methodological Answer:

- Cross-Validation: Combine X-ray crystallography (using SHELX for structure refinement) with DFT calculations (e.g., Gaussian 16) to model vibrational frequencies and nuclear shielding .

- Dynamic NMR: Conduct variable-temperature ¹H/¹⁹F NMR to detect conformational changes in the piperidine ring that may obscure signal assignments .

Q. What strategies optimize the reaction yield of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile in multi-step syntheses?

- Methodological Answer:

- Solvent Optimization: Replace polar aprotic solvents (DMF) with n-BuOH to reduce side reactions, as shown in analogous piperidine-nitrile syntheses .

- Additive Screening: Introduce non-nucleophilic bases (e.g., DIPEA) to stabilize intermediates and suppress hydrolysis of the nitrile group .

Q. How does the electron-withdrawing effect of the difluoro-piperidine group influence the reactivity of the nitrile moiety?

- Methodological Answer:

- Electrochemical Analysis: Use cyclic voltammetry to compare reduction potentials of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile with non-fluorinated analogs. The difluoro group increases electrophilicity, enhancing susceptibility to nucleophilic attack .

- Computational Modeling: Perform Hirshfeld charge analysis (via Gaussian) to quantify electron density redistribution at the nitrile carbon .

Q. How can stability studies under varying pH/temperature conditions inform storage protocols for 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile?

- Methodological Answer:

- Accelerated Degradation Tests: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via LC-MS; acidic conditions hydrolyze the nitrile to carboxylic acids, necessitating storage in neutral, anhydrous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.